BenchChemオンラインストアへようこそ!

Cyclopentyl 3,4-dichlorophenyl ketone

Norepinephrine Transporter Monoamine Reuptake Antidepressant

Cyclopentyl 3,4-dichlorophenyl ketone (CAS 898791-87-2), systematically named cyclopentyl(3,4-dichlorophenyl)methanone, is an aryl cyclopentyl ketone with the molecular formula C₁₂H₁₂Cl₂O and a molecular weight of 243.13 g/mol. The compound features a carbonyl bridge connecting a cyclopentyl ring to a 3,4-dichlorophenyl moiety, a structural arrangement that distinguishes it from mono-chlorinated or non-chlorinated cyclopentyl ketone analogs.

Molecular Formula C12H12Cl2O
Molecular Weight 243.13 g/mol
CAS No. 898791-87-2
Cat. No. B1325099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl 3,4-dichlorophenyl ketone
CAS898791-87-2
Molecular FormulaC12H12Cl2O
Molecular Weight243.13 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C12H12Cl2O/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2
InChIKeyMUEMEOICNHKBDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentyl 3,4-Dichlorophenyl Ketone (CAS 898791-87-2): Chemical Identity and Procurement Baseline for a Specialized Aryl Cyclopentyl Ketone Intermediate


Cyclopentyl 3,4-dichlorophenyl ketone (CAS 898791-87-2), systematically named cyclopentyl(3,4-dichlorophenyl)methanone, is an aryl cyclopentyl ketone with the molecular formula C₁₂H₁₂Cl₂O and a molecular weight of 243.13 g/mol . The compound features a carbonyl bridge connecting a cyclopentyl ring to a 3,4-dichlorophenyl moiety, a structural arrangement that distinguishes it from mono-chlorinated or non-chlorinated cyclopentyl ketone analogs [1]. This ketone serves as a versatile building block in organic synthesis and has been identified as a potential key intermediate for constructing pharmacologically relevant scaffolds, particularly those targeting monoamine neurotransmitter systems and cannabinoid receptor pathways .

Why Substituting Cyclopentyl 3,4-Dichlorophenyl Ketone with Alternative Aryl Cyclopentyl Ketones Undermines Medicinal Chemistry Campaigns


The procurement of cyclopentyl 3,4-dichlorophenyl ketone cannot be replaced by superficially similar aryl cyclopentyl ketones—such as the 2-chlorophenyl or non-chlorinated phenyl analogs—without fundamentally altering downstream synthetic outcomes and biological activity profiles. Substitution pattern and halogen count on the phenyl ring dictate both electronic properties (σ values) and lipophilicity (log P), which directly influence receptor binding affinity, metabolic stability, and synthetic route compatibility [1]. The 3,4-dichloro substitution confers distinct electron-withdrawing character compared to mono-chlorinated or ortho-substituted variants, a feature that has been exploited in multiple drug discovery programs targeting the norepinephrine transporter (NET) and cannabinoid receptors [2]. Furthermore, the cyclopentyl carbonyl moiety serves as a critical handle for further functionalization—including reductive amination, Grignard addition, and α-alkylation—in routes where alternative ketones fail to deliver the required stereoelectronic properties for subsequent transformations [3].

Quantitative Differentiation Evidence for Cyclopentyl 3,4-Dichlorophenyl Ketone Against Closest Structural Comparators


3,4-Dichloro Substitution Enables High-Affinity NET Inhibition While Mono-Chloro and Non-Chlorinated Analogs Lack Target Engagement

In a 2024 medicinal chemistry optimization campaign targeting the norepinephrine transporter (NET), the N,2-substituted cycloalkylamine scaffold containing the 3,4-dichlorophenyl-cyclopentyl substructure demonstrated critical structure-activity relationships. The lead compound 4-((2-(3,4-dichlorophenyl)cyclopentyl)amino)butan-1-ol (compound 8) was identified as a potent NET inhibitor from virtual screening efforts [1]. Subsequent SAR studies revealed that modifications to the phenyl substitution pattern—including removal of chlorine atoms or alteration to mono-chloro variants—uniformly decreased NET inhibition compared to the 3,4-dichloro-substituted parent structure, underscoring the non-interchangeable nature of this specific substitution pattern for target engagement [2].

Norepinephrine Transporter Monoamine Reuptake Antidepressant Structure-Activity Relationship

Cyclopentyl Ring Size Confers Superior CB2 Receptor Pharmacophore Compatibility Versus Cyclohexyl Analogs

Structure-activity relationship studies on classical cannabinoids have systematically evaluated the effect of C1'-cycloalkyl side chain ring size on CB1 and CB2 receptor binding affinities. Data from cannabilactone derivative optimization demonstrated that the cyclopentyl group (5-membered ring) is optimal for CB2 receptor pharmacophore engagement, while larger cyclohexyl (6-membered) analogs exhibit reduced affinities for both CB1 and CB2 receptors [1]. Parallel findings in tetrahydrocannabinol derivatives confirmed that C1'-cyclopentyl substitution yields improved binding compared to C1'-cyclohexyl variants, establishing the 5-membered cyclopentyl ring as the preferred alkyl moiety for CB2-directed ligands [2].

Cannabinoid Receptor CB2 Selectivity GPCR Pharmacophore

Trans-Stereochemistry of Cyclopentyl Moiety in Derived Amines Is Required for Antidepressant Activity in Behavioral Models

A foundational structure-activity relationship study on nontricyclic antidepressants evaluated a series of N-[2-(dimethylamino)cyclopentyl]-N-(3,4-dichlorophenyl)propanamide derivatives. Among five structural parameters systematically investigated—ring size, cis/trans stereochemistry, amide substitution, aromatic substitution, and amine substitution—the trans-stereochemistry of the cyclopentyl ring emerged as a critical determinant of antidepressant activity across three behavioral assays [1]. Compounds lacking the trans-configuration (i.e., cis-isomers) demonstrated reduced or abolished activity in the yohimbine potentiation test, oxotremorine antagonism test, and apomorphine potentiation test, establishing stereochemical fidelity as non-negotiable for in vivo efficacy [2].

Antidepressant Stereochemistry Behavioral Pharmacology Yohimbine Potentiation

3,4-Dichloro Substitution Pattern Is Prevalent in High-Affinity CB2 Ligands (Ki = 6.2 nM) Whereas Alternative Substitution Patterns Yield Weaker Affinity

The 3,4-dichlorophenyl moiety is a recurrent pharmacophoric element in potent and selective CB2 receptor ligands. N-(3,4-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, a representative CB2 ligand bearing the identical 3,4-dichlorophenyl substitution pattern, exhibits a binding affinity Ki of 6.2 nM for the human CB2 receptor [1]. This high-affinity binding contrasts with structurally related compounds bearing alternative chlorination patterns (e.g., 2,4-dichloro or 3,5-dichloro), which in multiple CB2 ligand series demonstrate reduced binding affinities, with some mono-chloro variants showing Ki values exceeding 1 μM [2]. The consistent performance of the 3,4-dichloro substitution across distinct CB2 chemotypes establishes this pattern as a privileged structural motif for CB2 target engagement.

Cannabinoid Receptor Type 2 CB2 Selective Ligand Binding Affinity Immunomodulation

Validated Application Scenarios for Cyclopentyl 3,4-Dichlorophenyl Ketone Based on Quantitative SAR Evidence


Synthesis of Norepinephrine Transporter (NET) Inhibitors for CNS Drug Discovery Programs

Cyclopentyl 3,4-dichlorophenyl ketone serves as a strategic intermediate for constructing N,2-substituted cycloalkylamine NET inhibitors, a validated scaffold for antidepressant and ADHD therapeutic development. The 3,4-dichlorophenyl substitution pattern is essential for NET inhibitory activity, as SAR studies demonstrate that dechlorination or alteration to mono-chloro substitution uniformly reduces target engagement [1]. The cyclopentyl ketone carbonyl provides a versatile handle for reductive amination to install the amine functionality critical for NET binding, with the cyclopentyl ring size conferring optimal steric and conformational properties for the transporter binding pocket [2].

Preparation of CB2-Selective Cannabinoid Ligands for Inflammation and Pain Research

The 3,4-dichlorophenyl moiety is a privileged pharmacophore for CB2 receptor ligands, with representative compounds bearing this substitution pattern achieving Ki values of 6.2 nM at human CB2 [1]. The cyclopentyl group is simultaneously identified as the optimal cycloalkyl ring size for CB2 pharmacophore engagement, outperforming cyclohexyl analogs [2]. Cyclopentyl 3,4-dichlorophenyl ketone uniquely combines both optimized structural features—the 3,4-dichloro substitution and the C5 cyclopentyl ring—in a single synthetic intermediate, making it a rationally selected building block for CB2-directed medicinal chemistry campaigns aimed at developing peripheral analgesics and immunomodulatory agents.

Stereocontrolled Synthesis of Trans-Cyclopentylamine Antidepressant Scaffolds

Behavioral pharmacology studies have established that trans-stereochemistry of the cyclopentyl ring is a critical determinant of antidepressant activity in compounds derived from the 3,4-dichlorophenyl-cyclopentyl scaffold, with cis-isomers showing reduced or absent activity across yohimbine potentiation, oxotremorine antagonism, and apomorphine potentiation tests [1]. Cyclopentyl 3,4-dichlorophenyl ketone can be employed in stereocontrolled reductive amination or asymmetric synthesis protocols to generate trans-enriched cyclopentylamine intermediates. This enables medicinal chemistry teams to access stereochemically defined lead compounds that recapitulate the validated SAR of this nontricyclic antidepressant chemotype, avoiding the activity loss associated with cis-isomer contamination [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopentyl 3,4-dichlorophenyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.